Trichlorocyclopentylsilane
Overview
Description
Trichlorocyclopentylsilane, also known as (Trichlorosilyl)cyclopentane or Cyclopentyltrichlorosilane, is a polyhedral oligomeric silsesquioxane (POSS) derivative . It has a linear formula of C5H9SiCl3 and a molecular weight of 203.57 .
Synthesis Analysis
Trichlorocyclopentylsilane is synthesized by the hydrosilylation of cyclopentene and trichlorosilane . It can be used in the preparation of POSS by hydrolysis and condensation reaction, which is primarily used to enhance the thermo-mechanical properties of different polymers .Molecular Structure Analysis
The molecular structure of Trichlorocyclopentylsilane is represented by the SMILES stringClSi(Cl)C1CCCC1
. The InChI key for this compound is FCMZRNUHEXJWGB-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Trichlorocyclopentylsilane is a liquid at room temperature . It has a refractive index of 1.469 (lit.) and a density of 1.226 g/mL at 25 °C (lit.) . The boiling point of this compound is 181 °C (lit.) .Scientific Research Applications
Widespread Environmental Contamination and Regulation : Triclosan, a polychlorinated aromatic antimicrobial, is widely used and has caused extensive environmental contamination. There's a need for sustainable use and design of safer synthetic antimicrobials (Halden, 2014).
Safety and Applications in Personal Care Products : Triclosan, used in various personal care products, has a favorable safety profile and offers antimicrobial effects. It's incorporated into products such as soaps and deodorants, showing moderate skin substantivity and remnant antimicrobial effects (Bhargava & Leonard, 1996).
Effects on Puberty and Thyroid Hormones : Triclosan can alter endocrine function, impacting puberty development and thyroid hormone concentrations in male rats (Zorrilla et al., 2009).
Molecular Mechanism of Action : Triclosan acts as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (ENR), blocking lipid biosynthesis in bacteria (Levy et al., 1999).
Environmental Fate and Degradation Products : When triclosan is treated with aqueous ozone, it produces degradation products with reduced genotoxic effects, though some byproducts may be harmful to aquatic organisms (Chen et al., 2012).
Triclosan and Antibiotic Resistance : Triclosan use in hygiene products can contribute to the emergence of antibiotic-resistant strains of bacteria like Staphylococcus aureus (Suller & Russell, 2000).
Biochemical and Molecular Mechanisms : Triclosan exposure leads to various biochemical alterations, influencing physiological lifespan and longevity. It has therapeutic effects but also poses risks due to oxidative injury (Alfhili & Lee, 2019).
Risk Assessment in Terrestrial Environments : Triclosan use in agricultural soil amendments poses low risks to terrestrial organisms, including plants, earthworms, and soil microorganisms, though the margins of safety for non-target plants are relatively low (Reiss et al., 2009).
Safety And Hazards
Trichlorocyclopentylsilane is classified as a combustible and corrosive hazardous material . It has a flash point of 170.6 °F (77 °C) in a closed cup . It’s recommended to handle this compound with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves . It’s also advised to store it in a well-ventilated place and keep it cool .
properties
IUPAC Name |
trichloro(cyclopentyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3Si/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMZRNUHEXJWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065788 | |
Record name | Trichlorocyclopentylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichlorocyclopentylsilane | |
CAS RN |
14579-03-4 | |
Record name | Cyclopentyltrichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14579-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, (trichlorosilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, (trichlorosilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichlorocyclopentylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorocyclopentylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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